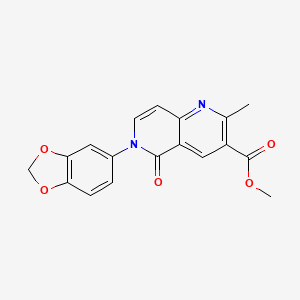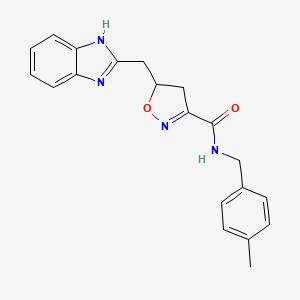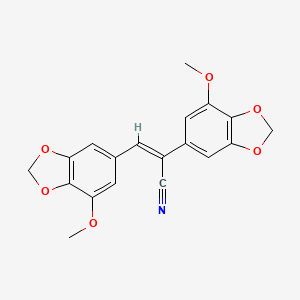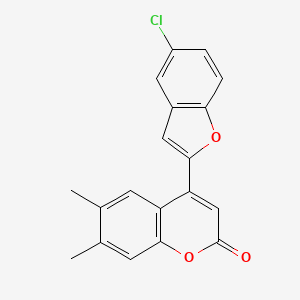![molecular formula C24H15ClN2O2 B11467250 N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11467250.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method involves the use of 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) in the presence of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts bacterial cell wall synthesis or protein function, leading to cell death. In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide can be compared with other benzoxazole derivatives and similar compounds:
Benzothiazole derivatives: These compounds have a sulfur atom instead of an oxygen atom in the benzoxazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzimidazole derivatives: These compounds have a nitrogen atom instead of an oxygen atom in the benzoxazole ring and are known for their antiviral and anticancer activities.
Benzofuran derivatives: These compounds lack the nitrogen atom in the benzoxazole ring and are used in various pharmaceutical applications.
Properties
Molecular Formula |
C24H15ClN2O2 |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide |
InChI |
InChI=1S/C24H15ClN2O2/c25-20-11-5-8-17-18(20)9-4-10-19(17)23(28)26-16-7-3-6-15(14-16)24-27-21-12-1-2-13-22(21)29-24/h1-14H,(H,26,28) |
InChI Key |
KFPDPRMJZQVWQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-amino-2-carbamoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B11467171.png)

![6-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one](/img/structure/B11467175.png)
![methyl 4-[8-amino-3,7-dicyano-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-6-yl]benzoate](/img/structure/B11467178.png)


![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-bromophenyl)propanamide](/img/structure/B11467201.png)
![7-{3-[(3-chlorobenzyl)oxy]phenyl}-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11467206.png)
![6-hydroxy-3-methyl-N-phenyl-4-(pyridin-3-yl)-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11467209.png)

![6,8-Dioxabicyclo[3.2.1]octan-4-one, oxime](/img/structure/B11467221.png)
![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11467235.png)
![2-[1-(4-ethylbenzyl)-1H-1,2,3-triazol-4-yl]ethanamine](/img/structure/B11467251.png)
![Ethyl 4-{6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate](/img/structure/B11467271.png)
